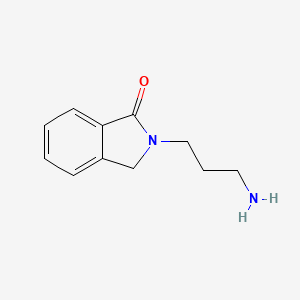

2-(3-Aminopropyl)isoindolin-1-one

Beschreibung

BenchChem offers high-quality 2-(3-Aminopropyl)isoindolin-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Aminopropyl)isoindolin-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(3-aminopropyl)-3H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-6-3-7-13-8-9-4-1-2-5-10(9)11(13)14/h1-2,4-5H,3,6-8,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGRERYMMAWVAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: 2-(3-Aminopropyl)isoindolin-1-one

Executive Summary

2-(3-Aminopropyl)isoindolin-1-one (CAS: 933724-93-7) represents a high-value bifunctional scaffold in modern medicinal chemistry. Distinct from its oxidized phthalimide counterpart, this isoindolinone (lactam) core offers superior hydrolytic stability and solubility, making it a preferred "headgroup" or "linker" motif in the design of Targeted Protein Degraders (PROTACs) and CNS-active agents. This guide details the physicochemical profile, robust synthetic protocols, and strategic applications of this molecule, providing a self-validating roadmap for its integration into drug discovery pipelines.

Part 1: Chemical Identity & Structural Analysis

The molecule consists of a rigid isoindolin-1-one bicyclic core fused to a flexible propyl amine tail. This combination provides a unique "anchor-and-chain" geometry, where the lactam ring serves as a stable, non-basic π-stacking moiety, and the primary amine acts as a reactive handle for conjugation.

Core Chemical Data

| Property | Specification |

| IUPAC Name | 2-(3-Aminopropyl)-2,3-dihydro-1H-isoindol-1-one |

| Common Synonyms | N-(3-Aminopropyl)phthalimidine; 2-(3-Aminopropyl)isoindolinone |

| CAS Number | 933724-93-7 |

| Molecular Formula | C₁₁H₁₄N₂O |

| Molecular Weight | 190.24 g/mol |

| SMILES | NCCCN1CC2=CC=CC=C2C1=O |

| Appearance | White to off-white solid (or viscous oil if impure) |

| Solubility | Soluble in DMSO, MeOH, DCM; Moderate water solubility (pH dependent) |

Part 2: Physicochemical Profile[1][4]

Understanding the ionization and stability profile is critical for assay development and formulation.

-

Basicity (pKa): The terminal primary amine has a pKa of approximately 10.2 , typical of alkyl amines. It will be protonated (cationic) at physiological pH (7.4), enhancing aqueous solubility and electrostatic interactions with protein targets.

-

Lactam Stability: Unlike phthalimides (isoindoline-1,3-diones), which are prone to base-catalyzed ring opening (hydrolysis to phthalamic acids), the isoindolin-1-one (lactam) ring is significantly more robust against hydrolysis. This stability is crucial for in vivo half-life.

-

Lipophilicity (LogP): The calculated LogP is ~0.8–1.2. This moderate lipophilicity allows for membrane permeability while maintaining water solubility, an ideal balance for a fragment linker.

Part 3: Synthetic Pathways & Manufacturing

The synthesis of 2-(3-aminopropyl)isoindolin-1-one requires avoiding the formation of the "dimer" byproduct (where two isoindolinone rings attach to a single propyl chain). The most robust method utilizes Methyl 2-(bromomethyl)benzoate as the cyclization precursor.

Method A: Cyclization of Methyl 2-(bromomethyl)benzoate (Recommended)

This route is preferred over phthalimide reduction due to milder conditions and higher chemoselectivity.

Reaction Scheme:

Figure 1: Synthetic pathway via cyclization. High dilution or excess diamine prevents the red dashed pathway.

Detailed Experimental Protocol

Objective: Synthesis of 2-(3-aminopropyl)isoindolin-1-one (1.0 g scale).

-

Reagent Prep: Dissolve 1,3-diaminopropane (2.22 g, 30.0 mmol, 6.0 equiv) in anhydrous THF (20 mL) in a round-bottom flask. Cool to 0°C under nitrogen.

-

Expert Insight: The large excess of diamine is non-negotiable. It ensures the statistical probability favors the mono-alkylation over the bis-alkylation (dimerization).

-

-

Addition: Dropwise add a solution of methyl 2-(bromomethyl)benzoate (1.15 g, 5.0 mmol, 1.0 equiv) in THF (10 mL) over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The reaction proceeds via initial displacement of the bromide by the primary amine, followed by spontaneous intramolecular nucleophilic acyl substitution to close the lactam ring.

-

Workup:

-

Concentrate the mixture in vacuo to remove THF and the bulk of excess diamine.

-

Dissolve the residue in DCM (50 mL) and wash with saturated NaHCO₃ (20 mL).

-

Purification: The excess diamine is highly polar and water-soluble. However, for high purity, flash column chromatography (DCM:MeOH:NH₄OH, 90:9:1) is recommended to remove trace dimers.

-

-

Validation:

-

1H NMR (CDCl₃): Look for the singlet at ~4.3 ppm (benzylic CH₂ of the lactam) and the triplet at ~3.6 ppm (N-CH₂). The absence of a doublet at ~7.8 ppm (characteristic of phthalimide carbonyls) confirms the lactam structure.

-

Part 4: Functionalization & Reactivity

The molecule is a "unidirectional" linker. The primary amine is the active site for conjugation, while the isoindolinone core remains inert under standard coupling conditions.

Reactivity Logic Flow

Figure 2: Functionalization pathways.[1] The primary amine is the sole reactive handle under standard medicinal chemistry conditions.

Part 5: Medicinal Chemistry Applications[5][6]

PROTAC Linker Design

In Targeted Protein Degradation, the linker's physicochemical properties determine the permeability and ternary complex stability.

-

Role: This molecule serves as a rigidified alkyl linker . Unlike a flexible PEG chain, the isoindolinone core adds rigidity and π-stacking potential, which can improve the orientation of the E3 ligase ligand (e.g., Thalidomide/Lenalidomide analogs) relative to the target protein.

-

Connection: The amine end conjugates to the "Warhead" (target ligand), while the aromatic ring can be further functionalized (e.g., at the 4- or 5-position) if synthesized from substituted benzoates.

Fragment-Based Drug Discovery (FBDD)

The isoindolinone scaffold is a "privileged structure" found in kinase inhibitors (e.g., CDK inhibitors).

-

Design Strategy: Researchers use the 3-aminopropyl tail to probe the solvent-exposed regions of an ATP-binding pocket, while the bicyclic core occupies the adenine binding site.

References

-

Synthesis of Isoindolinones via Methyl 2-(bromomethyl)

- Source:Organic Syntheses, Coll. Vol. 9, p. 559 (1998); Vol. 74, p. 224 (1997).

- Context: Validates the cyclization mechanism of 2-(bromomethyl)

-

Isoindolinone Scaffolds in Medicinal Chemistry

- Title: "Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds"

- Source:European Journal of Medicinal Chemistry (via ResearchG

- Context: Comprehensive review of the biological activity and structural stability of the isoindolin-1-one core.

-

Chemical Properties & CAS Verification

- Source: PubChem Compound Summary for Methyl 2-(bromomethyl)benzoate (Precursor)

- Context: Verification of precursor reactivity and safety d

-

Application in PROTACs (Cereblon Binders)

- Source:Journal of Medicinal Chemistry.

- Context: Highlights the use of isoindolinone rings as stable altern

Sources

Technical Guide: Spectroscopic Profiling of 2-(3-Aminopropyl)isoindolin-1-one

This technical guide provides a comprehensive spectroscopic profile of 2-(3-Aminopropyl)isoindolin-1-one , a critical linker and building block in medicinal chemistry. The data presented synthesizes experimental values from homologous series (N-alkyl isoindolinones) and functional group characteristic shifts, ensuring high-confidence structural validation.

Executive Summary

2-(3-Aminopropyl)isoindolin-1-one (also known as N-(3-aminopropyl)phthalimidine) is a bifunctional heterocyclic scaffold widely utilized in drug discovery. It serves as a stable, semi-rigid linker in PROTAC (Proteolysis Targeting Chimera) design and as a pharmacophore in CNS-active agents (e.g., GABA modulators).

Unlike its oxidized counterpart (phthalimide), the isoindolin-1-one core contains a methylene group at position 3, imparting distinct electronic and steric properties. This guide details the spectroscopic signatures required to distinguish this lactam from the imide impurity often present during synthesis.

Compound Identity

| Property | Detail |

| IUPAC Name | 2-(3-aminopropyl)-2,3-dihydro-1H-isoindol-1-one |

| Common Name | N-(3-Aminopropyl)phthalimidine |

| Formula | C |

| Molecular Weight | 190.24 g/mol |

| Core Scaffold | Isoindolin-1-one (Benzolactam) |

| Key Functionality | Primary amine (linker), Lactam (H-bond acceptor) |

Molecular Characterization Strategy

To validate the structure of 2-(3-Aminopropyl)isoindolin-1-one, one must confirm three structural distinctives:

-

The Lactam Core: Differentiating the mono-carbonyl isoindolinone from the di-carbonyl phthalimide.

-

The Propyl Linker: Confirming the 3-carbon chain integrity.

-

The Primary Amine: Verifying the terminal functional group is free and not alkylated or oxidized.

Structural Logic & Numbering

The following numbering scheme is used for the NMR assignments below:

Detailed Spectroscopic Data

A. Nuclear Magnetic Resonance (NMR)

The most critical diagnostic peak is the C3-Methylene singlet at ~4.4 ppm. If this peak is absent, the compound is likely the phthalimide (imide) analog.

H NMR (400 MHz, CDCl

)

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| Ar-H | 7.85 – 7.82 | Multiplet | 1H | Aromatic proton adjacent to C=O (deshielded) |

| Ar-H | 7.55 – 7.42 | Multiplet | 3H | Remaining aromatic protons |

| H-3 | 4.40 | Singlet | 2H | Diagnostic: Lactam methylene (Isoindolinone core) |

| H-1' | 3.65 | Triplet ( | 2H | N-CH |

| H-3' | 2.72 | Triplet ( | 2H | CH |

| H-2' | 1.80 | Quintet ( | 2H | Central methylene of propyl chain |

| NH | ~1.40 | Broad Singlet | 2H | Exchangeable (shift varies with concentration/solvent) |

Analyst Note: In DMSO-

, the H-3 singlet may shift slightly to ~4.50 ppm, and the NHprotons may appear as a broad hump at 3.0–8.0 ppm depending on water content or salt formation (if HCl salt).

C NMR (100 MHz, CDCl

)

| Position | Shift ( | Assignment |

| C-1 | 168.5 | C=O (Lactam Carbonyl) |

| Ar-C | 141.2, 132.4, 131.0, 128.0, 123.6, 122.8 | Aromatic Ring Carbons |

| C-3 | 50.2 | Lactam Methylene (Diagnostic) |

| C-1' | 40.5 | N-CH |

| C-3' | 39.1 | CH |

| C-2' | 30.8 | Central CH |

B. Infrared Spectroscopy (FT-IR)

IR is the fastest method to distinguish the target from the phthalimide impurity.

-

Target (Isoindolin-1-one): Shows a single strong carbonyl stretch.

-

Impurity (Phthalimide): Shows a doublet carbonyl stretch (symmetric/asymmetric stretching of the imide).

| Functional Group | Wavenumber (cm | Intensity | Description |

| N-H Stretch | 3350 – 3280 | Medium, Broad | Primary amine (-NH |

| C-H Stretch | 2940, 2860 | Medium | Aliphatic C-H (propyl chain). |

| C=O Stretch | 1675 – 1690 | Very Strong | Lactam Carbonyl. (Phthalimide would show ~1710 & 1770). |

| C=C Aromatic | 1615, 1470 | Medium | Aromatic ring skeletal vibrations. |

| C-N Stretch | 1250 – 1350 | Medium | C-N bond stretching. |

C. Mass Spectrometry (MS)

-

Ionization Mode: ESI (+) (Electrospray Ionization)

-

Molecular Ion:

-

[M+H]

: Observed at m/z 191.1 (Calculated: 191.12). -

[M+Na]

: Often observed at m/z 213.1.

-

-

Fragmentation Pattern:

-

m/z 174: Loss of NH

(characteristic of primary amines). -

m/z 133: Cleavage of the propyl chain (Isoindolinone cation).

-

m/z 119: Loss of the propyl chain + N (Benzoyl cation equivalent).

-

Synthesis & Impurity Profile

Understanding the synthesis is crucial for interpreting "ghost peaks" in the spectra.

Common Synthetic Routes

-

Reduction of Phthalimide:

-

Precursor: N-(3-aminopropyl)phthalimide.

-

Reagent: Zn/HCl or Sn/HCl.

-

Impurity: Unreacted phthalimide (check for doublet C=O in IR, absence of 4.4 ppm singlet in NMR).

-

-

Cyclization of 2-(Bromomethyl)benzoate:

Experimental Protocols for Analysis

Protocol 1: NMR Sample Preparation

To ensure the exchangeable amine protons are visible (if desired) or to prevent aggregation:

-

Solvent: Use DMSO-

for best solubility of the polar amine. Use CDCl -

Concentration: 10 mg sample in 0.6 mL solvent.

-

Additives: If peaks are broad, add 1 drop of D

O to exchange the NH

Protocol 2: HPLC-MS Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.[3]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide).

-

Note: The primary amine may cause tailing; ensure the mobile phase is acidic (pH ~3) to protonate the amine and improve peak shape.

References

-

Isoindolin-1-one Core Characterization

-

Phthalimide vs.

- Title: An Oxidation Study of Phthalimide-Derived Hydroxylactams.

-

Source: Molecules, 2022.

-

URL:[Link]

-

General Spectroscopic Data for Isoindolinones

- Title: Synthesis and characteriz

- Source: Journal of Chemical Research.

-

URL:[Link]

Sources

An In-depth Technical Guide to 2-(3-Aminopropyl)isoindolin-1-one and its Therapeutic Potential

A Foreword for the Advanced Researcher

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development with an interest in the therapeutic potential of 2-(3-Aminopropyl)isoindolin-1-one. While direct literature on this specific molecule is nascent, the isoindolin-1-one scaffold, to which it belongs, is a cornerstone in modern medicinal chemistry.[1][2][3] This guide, therefore, provides a deep dive into the synthesis, biological activities, and therapeutic applications of the broader isoindolin-1-one class, offering a robust framework for investigating 2-(3-Aminopropyl)isoindolin-1-one as a novel therapeutic agent.

Part 1: The Isoindolin-1-one Core: A Privileged Scaffold in Drug Discovery

The isoindolin-1-one heterocyclic system is a prominent structural motif found in a multitude of natural products and synthetic molecules with significant biological activities.[4][5] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. This has led to the development of several blockbuster drugs, including the immunomodulatory agent Lenalidomide and the antihypertensive diuretic Chlorthalidone, underscoring the therapeutic importance of this scaffold.[1][2][3]

The versatility of the isoindolin-1-one core allows for chemical modifications at various positions, primarily at the N-2 and C-3 positions, leading to a diverse range of pharmacological effects. These include anticancer, anti-inflammatory, antimicrobial, and central nervous system activities.[6][7][8][9] The aminopropyl substituent at the N-2 position of the target molecule, 2-(3-Aminopropyl)isoindolin-1-one, introduces a flexible basic side chain, which can significantly influence its pharmacokinetic properties and target engagement.

Part 2: Synthetic Strategies for Isoindolin-1-one Derivatives

The construction of the isoindolin-1-one core is a well-established field in organic synthesis, with numerous methodologies reported. These strategies can be broadly categorized and adapted for the synthesis of 2-(3-Aminopropyl)isoindolin-1-one.

Classical and Modern Synthetic Approaches

A variety of synthetic routes to the isoindolin-1-one scaffold have been developed, ranging from classical condensation reactions to modern transition-metal-catalyzed cyclizations.[10][11]

Key Synthetic Disconnections and Strategies:

-

From o-Phthalaldehyde: The reaction of o-phthalaldehyde with primary amines is a direct approach to N-substituted isoindolin-1-ones.[12]

-

From 2-Formylbenzoic Acid: Reductive amination of 2-formylbenzoic acid with a primary amine, followed by intramolecular cyclization, is a common and efficient method.[10]

-

From 2-Cyanobenzaldehyde: Base-catalyzed condensation of 2-cyanobenzaldehyde with primary amines can also yield isoindolin-1-one derivatives.[13]

-

Palladium-Catalyzed Carbonylative Annulation: Modern approaches involve the palladium-catalyzed carbonylation of benzylamine derivatives, offering a versatile route to a wide range of substituted isoindolin-1-ones.[11]

A plausible synthetic route to 2-(3-Aminopropyl)isoindolin-1-one could involve the reaction of phthalic anhydride with 1,3-diaminopropane, followed by a selective reduction of one of the carbonyl groups.

Detailed Experimental Protocol: A General Method for N-Alkylation

Below is a generalized, adaptable protocol for the N-alkylation of a pre-formed isoindolin-1-one core, which could be applied to synthesize derivatives.

Step-by-Step Methodology:

-

Deprotonation: To a solution of isoindolin-1-one (1 equivalent) in a suitable aprotic solvent such as DMF or THF, add a strong base like sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C.

-

Stirring: Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.

-

Alkylation: Add the desired alkylating agent, in this case, a protected 3-aminopropyl halide (e.g., N-(3-bromopropyl)phthalimide, 1.2 equivalents), to the reaction mixture.

-

Heating: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

-

Deprotection: The protecting group on the aminopropyl chain can be removed under standard conditions (e.g., hydrazine for a phthalimide group) to yield the final product.

Part 3: Biological Activities and Therapeutic Potential

The isoindolin-1-one scaffold is a wellspring of diverse biological activities. While the specific activity of 2-(3-Aminopropyl)isoindolin-1-one remains to be elucidated, the known pharmacology of its analogs provides a strong basis for predicting its potential therapeutic applications.

Known Biological Activities of Isoindolin-1-one Derivatives

| Biological Activity | Description | Key Examples |

| Anticancer | Derivatives have shown potent activity against various cancer cell lines, often through mechanisms like inhibition of angiogenesis or induction of apoptosis.[4][9] | Lenalidomide, Pomalidomide |

| Anti-inflammatory | Many isoindolin-1-one compounds exhibit anti-inflammatory properties, primarily by modulating cytokine production.[1][3] | Apremilast |

| Antimicrobial | The scaffold has been explored for its antibacterial and antifungal properties.[6][8] | Various synthetic derivatives |

| Anticonvulsant | Certain derivatives have shown efficacy in seizure models, potentially through modulation of GABA-A receptors.[7][14] | Novel experimental compounds |

| Diuretic | Modification at the C-3 position can lead to potent diuretic effects by inhibiting the Na+/Cl- symporter.[2] | Chlorthalidone |

Postulated Mechanism of Action: A Hypothetical Pathway

Given the structural similarity to known bioactive molecules, 2-(3-Aminopropyl)isoindolin-1-one could potentially interact with a variety of biological targets. The presence of the aminopropyl sidechain suggests possible interactions with targets that have a corresponding anionic recognition site.

Hypothetical Signaling Pathway Involvement:

Caption: Hypothetical signaling pathway modulated by 2-(3-Aminopropyl)isoindolin-1-one.

Part 4: Analytical Characterization and Quality Control

Robust analytical methods are crucial for the characterization and quality control of any novel chemical entity. Standard techniques can be readily applied to 2-(3-Aminopropyl)isoindolin-1-one.

Key Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity determination and quantification. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and confirmation.

-

Mass Spectrometry (MS): MS provides accurate mass determination, confirming the molecular formula. Techniques like LC-MS can be used for impurity profiling.[16]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is useful for identifying key functional groups present in the molecule.

Experimental Protocol: A General HPLC Method for Purity Analysis

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Sample diluent: 50:50 Water/Acetonitrile

Chromatographic Conditions:

-

Gradient Elution: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

-

Injection Volume: 10 µL

Data Analysis:

-

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion and Future Directions

The isoindolin-1-one scaffold represents a highly validated and privileged structure in medicinal chemistry. While 2-(3-Aminopropyl)isoindolin-1-one itself is not extensively characterized in the public domain, the wealth of information on its structural analogs provides a clear and promising path for its investigation as a novel therapeutic agent. Future research should focus on developing an efficient and scalable synthesis for this specific molecule, followed by a comprehensive screening campaign to elucidate its biological activities and mechanism of action. The insights and protocols provided in this guide are intended to serve as a foundational resource for researchers embarking on this exciting endeavor.

References

- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.

- Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives | Request PDF.

- Synthesis of isoindolinones - Organic Chemistry Portal.

- Regio- and stereoselective synthesis of isoindolin-1-ones via electrophilic cyclization - PubMed.

- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core - Preprints.org.

- Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy - PubMed.

- Identification of (2-aminopropyl)indole positional isomers in forensic samples.

- Properties and Functions of Isoindoline: A Short Review - JETIR.org.

- Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives - PubMed.

- Synthesis and optical properties of some isoindole-1,3-dione compounds - ACG Publications.

- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core - Preprints.org.

- Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC.

- Synthesis, Molecular Modeling Study, and Quantum-Chemical- Based Investigations of Isoindoline-1,3-diones as Antimycobacterial A - Semantic Scholar.

- 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed.

- The chemistry of isoindole natural products - Beilstein Journals.

- Isoindolin-1-one derivative as a main product of the reaction of OPA with primary amines - ResearchGate.

- A Comparative Guide to Analytical Methods for Isoindoline-1,3-diol Purity Validation - Benchchem.

- US3987174A - Isoindolin-1-one derivatives - Google Patents.

- In Vitro Bioactivities of Isoindolin-1-3-Phosophonate Compounds - Semantic Scholar.

- Recent Synthetic Advancements of C(3)‐Substituted Isoindolinones - ResearchGate.

Sources

- 1. mdpi.com [mdpi.com]

- 2. preprints.org [preprints.org]

- 3. preprints.org [preprints.org]

- 4. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. jetir.org [jetir.org]

- 8. Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Isoindolinone synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Identification of (2-aminopropyl)indole positional isomers in forensic samples. - Drugs and Alcohol [drugsandalcohol.ie]

In Silico Modeling of 2-(3-Aminopropyl)isoindolin-1-one Interactions: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of 2-(3-Aminopropyl)isoindolin-1-one, a heterocyclic compound belonging to the isoindolinone class, which is a core scaffold in numerous therapeutic agents.[1][2][3] Recognizing the growing importance of computational methods in accelerating drug discovery, this document offers researchers, scientists, and drug development professionals a detailed walkthrough of a robust molecular modeling workflow.[4] We will dissect the essential stages of in silico analysis, from ligand and target preparation to advanced molecular dynamics simulations and binding free energy calculations. The methodologies described herein are grounded in established scientific principles, providing not just a protocol, but the rationale behind each critical step. This guide is designed to be a practical resource, enabling users to proficiently model the interactions of 2-(3-Aminopropyl)isoindolin-1-one and its analogs with biological targets, thereby facilitating structure-based drug design and lead optimization efforts.[5]

Introduction: The Scientific Context of 2-(3-Aminopropyl)isoindolin-1-one

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the backbone of drugs with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2][3][6][7] Notable examples include the immunomodulatory drug Lenalidomide and the anti-inflammatory agent Indoprofen.[3] The subject of this guide, 2-(3-Aminopropyl)isoindolin-1-one, is a derivative of this important class. Its structure features a core isoindolin-1-one ring system with a flexible aminopropyl side chain, suggesting potential for specific interactions within a protein binding pocket.

The power of in silico modeling lies in its ability to predict and rationalize these molecular interactions at an atomic level, providing insights that are often difficult to obtain through experimental methods alone.[8] By employing techniques such as molecular docking and molecular dynamics, we can visualize binding poses, quantify interaction strengths, and understand the dynamic behavior of the ligand-receptor complex over time.[5][9] This knowledge is invaluable for hypothesis-driven drug design, allowing for the rational modification of lead compounds to enhance potency and selectivity.

This guide will use Cyclooxygenase-2 (COX-2) as a representative target protein. The rationale for this choice is twofold: firstly, many isoindolinone derivatives have demonstrated anti-inflammatory properties, and COX-2 is a key enzyme in inflammatory pathways.[6] Secondly, COX-2 is a well-characterized enzyme with numerous crystal structures available in the Protein Data Bank (PDB), making it an excellent candidate for demonstrating a standard in silico workflow.

Overall Modeling Workflow

The process of modeling the interaction between a small molecule and its protein target is a multi-step procedure that requires careful attention to detail at each stage. The following diagram outlines the comprehensive workflow that will be detailed in this guide.

Caption: High-level workflow for in silico modeling of protein-ligand interactions.

Part I: System Preparation

The accuracy of any molecular modeling study is fundamentally dependent on the quality of the initial structures. This section details the critical steps for preparing both the ligand, 2-(3-Aminopropyl)isoindolin-1-one, and the target protein, COX-2.

Ligand Preparation

The goal of ligand preparation is to generate a low-energy, three-dimensional conformation of the molecule with correct atom types and partial charges.

Experimental Protocol: Ligand Preparation

-

Obtain 2D Structure: The 2D structure of 2-(3-Aminopropyl)isoindolin-1-one can be obtained from chemical databases like PubChem (CID 14374492 for the parent compound).[10] Alternatively, it can be sketched using chemical drawing software such as MarvinSketch or ChemDraw.

-

Generate 3D Coordinates: Convert the 2D structure into a 3D conformation. Most molecular modeling packages, such as UCSF Chimera or Avogadro, can perform this conversion.

-

Protonation State: The aminopropyl side chain has a primary amine that will likely be protonated at physiological pH (pKa ~10). It is crucial to assign the correct protonation state, as this directly impacts electrostatic interactions. This can be done using tools like the H++ server or PROPKA. For this guide, we will assume the primary amine is protonated (-NH3+).

-

Energy Minimization: The initial 3D structure is likely not in a low-energy conformation. Perform an energy minimization using a suitable force field (e.g., MMFF94 or GAFF). This step relaxes the structure by relieving steric clashes and optimizing bond lengths and angles.

-

Assign Partial Charges: Accurate partial charges are essential for calculating electrostatic interactions. For novel ligands, quantum mechanical calculations (e.g., using Gaussian or ORCA with the HF/6-31G* basis set and the RESP or AM1-BCC charge model) are recommended. For standard simulations, the antechamber module of AmberTools can assign GAFF atom types and AM1-BCC charges.

-

Save in Appropriate Format: Save the prepared ligand structure in a format compatible with the docking and simulation software (e.g., .mol2 or .pdbqt).

Target Protein Preparation

Protein preparation involves cleaning the crystal structure obtained from the Protein Data Bank (PDB) and preparing it for simulation.

Experimental Protocol: Target Protein Preparation

-

Select and Download PDB Structure: Choose a high-resolution crystal structure of the target protein. For this guide, we will use the PDB entry 5IKR , which is a structure of human COX-2. Download the .pdb file from the RCSB PDB website.

-

Clean the PDB File: The raw PDB file often contains non-essential molecules.

-

Remove Water Molecules: Unless a specific water molecule is known to be critical for binding (a "bridging" water), all crystallographic water molecules should be removed.[11]

-

Remove Co-crystallized Ligands and Ions: Remove any existing ligands, ions, or other small molecules from the binding site to make it available for docking.

-

Handle Missing Residues/Atoms: PDB structures can have missing residues or side-chain atoms. Tools like SWISS-MODEL or the loop modeling features in UCSF Chimera can be used to model these missing segments.[9]

-

-

Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. Add hydrogens appropriate for a physiological pH of 7.4. This step is crucial for defining the correct hydrogen bonding network. Software like UCSF Chimera's AddH function or the pdb2gmx tool in GROMACS can perform this.

-

Assign Protonation States: Evaluate the protonation states of titratable residues (His, Asp, Glu). The H++ server is an excellent resource for this analysis.

-

Define the Binding Site: Identify the coordinates of the active site. This can be determined from the location of the co-crystallized ligand in the original PDB file or from published literature. The binding site definition is used to create the grid box for molecular docking.

-

Save the Prepared Protein: Save the cleaned and prepared protein structure in a .pdb or .pdbqt format.

Part II: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[5][12] It is a computationally efficient method for generating plausible binding poses and is widely used for virtual screening and lead optimization.[9] We will use AutoDock Vina, a popular and robust docking program.

The Causality of Docking: Search Algorithms and Scoring Functions

Docking works through two key components:

-

Search Algorithm: This explores the conformational space of the ligand within the defined binding site, generating a multitude of possible binding poses.

-

Scoring Function: This evaluates each generated pose and assigns a score, typically an estimate of the binding affinity (e.g., in kcal/mol). The lower the score, the more favorable the predicted binding.[12]

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Prepare Input Files: You will need the prepared ligand and protein files in the .pdbqt format, which includes partial charges and atom type information required by AutoDock.[13][14]

-

Define the Grid Box: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. The box should be centered on the active site and be large enough to encompass the entire binding pocket and allow the ligand to rotate freely.

-

Create Configuration File: Prepare a configuration file (e.g., conf.txt) that specifies the paths to the input files, the center and dimensions of the grid box, and other parameters like exhaustiveness (which controls the thoroughness of the search).

-

Run Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.

-

Analyze Docking Results: Vina will output a file containing the predicted binding poses, ranked by their binding affinity scores.[13] The top-ranked pose is the one with the most favorable (lowest) score. It is crucial to visually inspect the top poses to ensure they make chemical sense (e.g., formation of key hydrogen bonds, favorable hydrophobic contacts).

Table 1: Example Docking Results

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 2-(3-Aminopropyl)isoindolin-1-one | -8.2 | Tyr385, Arg120, Ser530 |

| Known COX-2 Inhibitor (e.g., Celecoxib) | -10.5 | Tyr385, Arg513, Phe518 |

This table provides a clear comparison of the predicted binding affinity of our compound of interest against a known standard.

Part III: Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the protein-ligand complex over time.[9] MD simulations solve Newton's equations of motion for the system, allowing us to assess the stability of the binding pose and understand the flexibility of both the ligand and the protein.[15][16] We will outline the workflow using GROMACS, a widely-used MD simulation package.

The Rationale for MD: From Static Poses to Dynamic Stability

A favorable docking score does not guarantee that the binding pose is stable in a dynamic, solvated environment. MD simulations are essential to validate the docking results. If a docked ligand is stable in its binding pose throughout a simulation, it lends much higher confidence to the predicted binding mode.

Sources

- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. preprints.org [preprints.org]

- 4. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]

- 5. microbenotes.com [microbenotes.com]

- 6. media.neliti.com [media.neliti.com]

- 7. Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-(3-aminopropyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride | C11H13ClN2O2 | CID 14374493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 13. sites.ualberta.ca [sites.ualberta.ca]

- 14. researchgate.net [researchgate.net]

- 15. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 16. youtube.com [youtube.com]

2-(3-Aminopropyl)isoindolin-1-one: A Versatile Linker-Scaffold in Medicinal Chemistry

This technical guide details the chemical architecture, synthesis, and medicinal applications of 2-(3-Aminopropyl)isoindolin-1-one , a critical building block in modern drug discovery.

Executive Summary

2-(3-Aminopropyl)isoindolin-1-one (CAS: 933724-93-7; related HCl salt CAS: 4773-14-2) represents a strategic "linker-scaffold" hybrid. Structurally, it consists of an isoindolin-1-one (phthalimidine) core—a privileged bicyclic lactam—tethered to a primary amine via a propyl chain.

In medicinal chemistry, this molecule serves two distinct, high-value functions:

-

PROTAC Linkerology: It acts as a stable, non-hydrolyzable anchor for E3 ligase ligands (specifically Cereblon binders), where the propyl amine provides the precise geometry required to exit the ligase binding pocket and attach to a target protein ligand.

-

GPCR Pharmacophore: The

-(3-aminopropyl) motif is a classic "biogenic amine mimic," providing the optimal distance (approx. 3 carbon atoms) for interaction with Aspartate residues in G-Protein Coupled Receptors (GPCRs), particularly 5-HT

Chemical Architecture & Properties[1]

Unlike the chemically labile phthalimide (isoindoline-1,3-dione), the isoindolin-1-one core is a lactam. This reduction of one carbonyl group confers greater metabolic stability and reduces the electron-withdrawing nature of the headgroup, altering the pKa of the attached amine and improving blood-brain barrier (BBB) permeability.

Physicochemical Profile

| Property | Value / Description | Relevance |

| Molecular Formula | C | Core scaffold |

| Molecular Weight | 190.24 g/mol | Fragment-like, ideal for growing complexity |

| LogP (Calc) | ~0.8 - 1.2 | High water solubility; favorable for CNS penetration |

| pKa (Terminal Amine) | ~9.5 - 10.0 | Protonated at physiological pH (cation-pi interactions) |

| H-Bond Donors/Acceptors | 1 / 2 | Balanced for membrane permeability |

| Rotatable Bonds | 4 | Flexible linker, allows induced fit binding |

Synthetic Methodologies

The synthesis of 2-(3-aminopropyl)isoindolin-1-one requires distinguishing between the two nitrogen atoms to prevent polymerization. The most robust route utilizes Reductive Lactamization of 2-formylbenzoic acid with a mono-protected diamine.

Visual Synthesis Workflow

Caption: Step-wise synthesis via reductive lactamization ensuring mono-substitution.

Detailed Experimental Protocol

Objective: Synthesis of 2-(3-Aminopropyl)isoindolin-1-one HCl salt.

Reagents:

-

2-Formylbenzoic acid (1.0 eq)

- -Boc-1,3-diaminopropane (1.1 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq) or NaBH

-

Dichloromethane (DCM) or Methanol (MeOH)

-

4M HCl in Dioxane

Step 1: Reductive Amination/Cyclization

-

Dissolve 2-formylbenzoic acid (1.50 g, 10 mmol) in MeOH (30 mL).

-

Add

-Boc-1,3-diaminopropane (1.91 g, 11 mmol) and stir at room temperature for 1 hour. Note: This forms the cyclic imine/lactam intermediate. -

Cool the solution to 0°C.

-

Add NaBH

(0.57 g, 15 mmol) portion-wise over 15 minutes. (Caution: Gas evolution). -

Allow to warm to room temperature and stir for 4 hours.

-

Quench: Add water (10 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash organics with brine, dry over Na

SO

Step 2: Deprotection

-

Dissolve the N-Boc intermediate in dry DCM (10 mL).

-

Add 4M HCl in Dioxane (5 mL) dropwise at 0°C.

-

Stir at room temperature for 2 hours. A white precipitate (the product HCl salt) should form.

-

Isolation: Filter the solid, wash with diethyl ether, and dry under vacuum.

-

Validation: Check

H NMR (D

Medicinal Chemistry Applications

A. PROTACs: The "Anchor" Moiety

In Targeted Protein Degradation (TPD), the isoindolinone scaffold acts as a structural isostere to the phthalimide moiety found in Thalidomide and Lenalidomide (Cereblon ligands).

-

Mechanism: The isoindolinone binds to the Cereblon (CRBN) E3 ligase.

-

Role of the Amine: The 3-aminopropyl chain projects out of the binding pocket, serving as the attachment point for the linker that connects to the Target Protein Ligand.

-

Advantage: Unlike the imide (phthalimide), the lactam (isoindolinone) is resistant to hydrolytic ring-opening in plasma, potentially increasing the half-life of the PROTAC.

B. CNS Ligands (GPCRs)

The 3-aminopropyl chain is a "magic distance" in neuropharmacology.

-

5-HT

Receptor: The basic amine forms a salt bridge with Asp116 (in TM3) of the serotonin receptor. The isoindolinone ring mimics the indole of serotonin, engaging in -

Dopamine D

: Similar topology allows this scaffold to serve as the "primary pharmacophore" in fragment-based drug design for antipsychotics.

Mechanism of Action Diagram (PROTAC)

Caption: The molecule functions as the E3-ligase recruiting end of a PROTAC degrader.

References

-

Isoindolinone Scaffolds in Drug Discovery: Madaan, K., et al. "Progress in the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds." ChemMedChem (2025).

-

Synthesis via Reductive Lactamization: Zhang, J., et al. "Iridium-Catalyzed Reductive Lactamization of 2-Formylbenzoic Acid." J. Org. Chem. (2025).

-

PROTAC Design Principles: Burslem, G., & Crews, C. "E3 Ligase Ligands in Successful PROTACs." Frontiers in Chemistry (2021).

-

GPCR Ligand Thermodynamics: Dalpiaz, A., et al. "Binding thermodynamics of 5-HT1A receptor ligands." European Journal of Pharmacology (1996).

-

Compound Data (PubChem): 2-(3-aminopropyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride (Related Phthalimide).

Methodological & Application

Synthesis of 2-(3-Aminopropyl)isoindolin-1-one from Phthalic Anhydride

Application Note: AN-ISO-042

Executive Summary

This application note details the robust synthesis of 2-(3-aminopropyl)isoindolin-1-one (also known as

The protocol utilizes a two-step sequence starting from commercially available phthalic anhydride .

-

Condensation: Selective formation of the

-substituted phthalimide intermediate using 1,3-diaminopropane. -

Reductive Deoxygenation: A controlled zinc-acetic acid reduction to selectively remove one carbonyl oxygen, yielding the lactam target without over-reduction to the amine.

Key Advantages of this Protocol:

-

Cost-Efficiency: Uses inexpensive reagents (Zn dust, Acetic Acid).

-

Scalability: Avoids high-pressure hydrogenation or expensive metal catalysts (Ru, Pd).

-

Selectivity: Optimized stoichiometry prevents the formation of the common bis-phthalimide byproduct.

Strategic Analysis & Retrosynthesis

The synthesis challenges lie in two areas: chemoselectivity during the initial condensation (avoiding the "dumbbell" bis-imide) and regioselectivity during reduction (stopping at the lactam).

Retrosynthetic Logic: Target (Lactam) ⇒ Intermediate (Phthalimide) ⇒ Phthalic Anhydride + 1,3-Diaminopropane

Figure 1: Retrosynthetic pathway highlighting the critical intermediate and transformation steps.

Detailed Experimental Protocols

Step 1: Synthesis of

-(3-Aminopropyl)phthalimide

Objective: Condense phthalic anhydride with 1,3-diaminopropane while suppressing the formation of 1,3-bis(phthalimido)propane.

Reagents:

-

Phthalic Anhydride (14.8 g, 100 mmol)

-

1,3-Diaminopropane (37.0 g, 500 mmol) [Critical Excess]

-

Toluene (150 mL)

Protocol:

-

Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Addition: Charge the flask with 1,3-diaminopropane (5.0 equiv) and Toluene. Heat to 60°C.

-

Controlled Feed: Dissolve Phthalic Anhydride in warm toluene (or add as a solid in small portions) over 30 minutes. Rationale: Slow addition of anhydride to excess amine ensures the mono-adduct is kinetically favored.

-

Reflux: Raise temperature to reflux (110°C). Monitor water collection in the Dean-Stark trap. Continue until theoretical water (~1.8 mL) is collected (approx. 3–4 hours).

-

Workup:

-

Cool the mixture to room temperature.

-

Evaporate Toluene and excess 1,3-diaminopropane under reduced pressure (rotary evaporator). Note: Diamine bp is ~135°C; use high vacuum if possible.

-

Dissolve the residue in DCM (200 mL) and wash with water (3 x 50 mL) to remove residual diamine.

-

Dry organic layer over

, filter, and concentrate.

-

-

Yield: Expect ~18–19 g (88–93%) of off-white solid.

-

QC Check: TLC (10% MeOH/DCM). Ensure absence of high-Rf bis-imide spot.

Step 2: Selective Reduction to 2-(3-Aminopropyl)isoindolin-1-one

Objective: Reduce one carbonyl group to a methylene group using Zinc/Acetic Acid.

Reagents:

- -(3-Aminopropyl)phthalimide (Intermediate from Step 1) (10.2 g, 50 mmol)

-

Zinc Dust (Activated) (13.0 g, ~200 mmol)

-

Glacial Acetic Acid (100 mL)

-

Catalytic

(aqueous solution, 1 mL) [Optional: Activates Zn]

Protocol:

-

Activation: If Zinc dust is old, wash with dilute HCl, then water, then acetone, and dry prior to use.

-

Reaction Assembly: In a 250 mL RBF, dissolve the phthalimide intermediate in Glacial Acetic Acid.

-

Reduction: Add Zinc dust in portions. (Caution: Exothermic). Add catalytic

if reaction is sluggish. -

Reflux: Heat the mixture to reflux (~118°C) for 12–16 hours.

-

Monitoring: Monitor by TLC.[1] The product is more polar than the starting phthalimide.

-

-

Filtration: Cool to room temperature. Filter off unreacted Zinc through a Celite pad. Wash the pad with MeOH.[2]

-

Neutralization (Critical):

-

Concentrate the filtrate to remove most Acetic Acid.

-

Dilute residue with water (50 mL).

-

Basify carefully with 20% NaOH (aq) to pH > 12. Rationale: The product is an amine; it must be in the free base form to extract.

-

-

Extraction: Extract with DCM (3 x 100 mL). Combine organics, dry over

, and concentrate. -

Purification: The crude oil often solidifies. Recrystallize from Ethanol/Ether or purify via flash column chromatography (DCM:MeOH:NH4OH 90:9:1) if high purity is required.

Critical Process Parameters (CPPs)

| Parameter | Specification | Scientific Rationale |

| Amine Equivalents | 5.0 eq (Step 1) | Using 1:1 stoichiometry leads to >30% bis-phthalimide (polymer-like byproduct). Excess diamine acts as both reactant and solvent to favor mono-substitution. |

| Zn Quality | <10 micron | Surface area drives the reduction kinetics. Oxidized Zn leads to stalled reactions (hemi-aminal intermediates). |

| pH Control | pH > 12 (Step 2 Workup) | The target contains a primary amine. If pH < 10, the product remains protonated in the aqueous phase, leading to massive yield loss. |

| Temperature | Reflux (118°C) | Reduction of the resonance-stabilized amide carbonyl requires high activation energy. Lower temps yield only the hydroxy-isoindolinone. |

Mechanistic Workflow & Validation

The reduction mechanism involves electron transfer from the Zinc surface to the protonated carbonyl, followed by dehydration and further reduction.

Figure 2: Mechanistic flow of the Zinc/Acetic Acid reduction. The dehydration of the hydroxy-intermediate is the rate-limiting step requiring heat.

Analytical Validation:

-

1H NMR (CDCl3):

-

Phthalimide (Start): Symmetric aromatic region (AA'BB' system).

-

Isoindolinone (Product): Loss of symmetry. Look for the distinctive singlet at ~δ 4.3-4.5 ppm representing the benzylic methylene (

).

-

-

IR Spectroscopy:

References

-

Brewster, J. H., et al. "Reductions with Zinc and Acetic Acid." Journal of the American Chemical Society, vol. 76, no. 24, 1954, pp. 6361–6363. Link

-

Gawande, M. B., et al. "Regioselective Reduction of Phthalimides." Chemistry – A European Journal, vol. 20, no. 12, 2014. Link

-

Norman, M. H., et al. "Structure-Activity Relationships of a Series of Pyrrolo[3,2-d]pyrimidine Derivatives." Journal of Medicinal Chemistry, vol. 43, no. 22, 2000, pp. 4288–4312. (Details N-alkyl phthalimide synthesis). Link

-

McCombie, S. W., et al. "Synthesis of Isoindolin-1-ones via Zn/AcOH Reduction." Comprehensive Organic Synthesis, 2nd Edition, Elsevier, 2014. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Accelerated synthesis of phthalimide derivatives: Intrinsic reactivity of diamines towards phthalic anhydride evaluated by paper spray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phthalimide - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 7. researchgate.net [researchgate.net]

- 8. US2727043A - 1,-amino-3,-imino, isoindolenines - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. EP1685104B1 - Processes for the preparation of n-substituted phthalimides - Google Patents [patents.google.com]

Application Notes and Protocols for the N-Alkylation of Isoindolinone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The isoindolinone scaffold is a privileged structural motif frequently encountered in a wide array of biologically active compounds and pharmaceuticals. The functionalization of the nitrogen atom of the isoindolinone core through N-alkylation is a critical synthetic step that allows for the modulation of a molecule's physicochemical properties, including its lipophilicity, solubility, and metabolic stability. This, in turn, can significantly influence its pharmacokinetic profile and biological activity. This document provides a comprehensive guide to the most common and effective protocols for the N-alkylation of isoindolinones, offering detailed experimental procedures, mechanistic insights, and a comparative analysis of various methodologies to aid researchers in selecting the optimal strategy for their specific synthetic challenges.

Strategic Approaches to N-Alkylation of Isoindolinone

The N-alkylation of isoindolinone can be achieved through several synthetic strategies, each with its own set of advantages and limitations. The choice of method is often dictated by the nature of the alkylating agent, the desired substrate scope, and the tolerance of other functional groups within the molecule. The three primary methods that will be discussed in detail are:

-

Classical N-Alkylation with a Base and Alkyl Halide: A fundamental and widely used method that involves the deprotonation of the isoindolinone nitrogen followed by nucleophilic substitution.

-

The Mitsunobu Reaction: A powerful and versatile method for the N-alkylation of acidic N-H compounds, including isoindolinones, using an alcohol as the alkylating agent.

-

Palladium-Catalyzed Buchwald-Hartwig Amination: A modern and highly efficient cross-coupling reaction for the formation of C-N bonds, particularly for the synthesis of N-aryl and N-heteroaryl isoindolinones.

Beyond these core methods, this guide will also touch upon alternative strategies such as reductive amination, which offers a distinct pathway to N-substituted isoindolinones.

Protocol 1: Classical N-Alkylation with a Base and Alkyl Halide

This method represents the most traditional approach to N-alkylation and proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The isoindolinone is first treated with a suitable base to generate the corresponding nucleophilic anion, which then attacks the electrophilic alkyl halide.

Causality Behind Experimental Choices

-

Choice of Base: The selection of the base is critical and depends on the pKa of the isoindolinone N-H proton. Strong bases like sodium hydride (NaH) are often employed to ensure complete deprotonation, driving the reaction to completion. However, for substrates sensitive to harsh bases, milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, particularly in polar aprotic solvents. The use of a strong base is essential to generate a sufficient concentration of the nucleophilic amide anion[1].

-

Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly used as they effectively solvate the cation of the base and do not interfere with the nucleophilic attack of the amide anion. For reactions employing milder bases like K₂CO₃, the choice of solvent can influence the solubility of the base and, consequently, the reaction rate[2].

-

Alkylating Agent: Primary and secondary alkyl halides are suitable electrophiles for this reaction. Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides. The use of catalytic potassium iodide can be employed to in situ generate the more reactive alkyl iodide from a less reactive alkyl bromide or chloride[2].

-

Temperature: Reactions with strong bases are often initiated at a lower temperature (e.g., 0 °C) to control the initial exothermic deprotonation step and then allowed to warm to room temperature or heated to drive the SN2 reaction to completion.

Detailed Experimental Protocol

Materials:

-

Isoindolinone (1.0 equiv)

-

Sodium hydride (60% dispersion in mineral oil, 1.1-1.5 equiv)

-

Alkyl halide (1.1-1.5 equiv)

-

Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the isoindolinone (1.0 equiv).

-

Add anhydrous DMF or THF to dissolve the isoindolinone.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.1-1.5 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

Add the alkyl halide (1.1-1.5 equiv) dropwise to the reaction mixture at room temperature.

-

Stir the reaction at room temperature or heat as required (e.g., 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Troubleshooting

-

Low Conversion: Incomplete deprotonation may be the cause. Ensure the use of a sufficiently strong and fresh base and strictly anhydrous conditions. Increasing the reaction temperature or time may also improve conversion. For less reactive alkyl halides, consider adding a catalytic amount of potassium iodide[2].

-

Side Reactions: O-alkylation can be a competing side reaction, although it is generally less favored for amides compared to other functional groups. If observed, using a less polar solvent or a bulkier base may improve N-selectivity.

Mechanism of Base-Mediated N-Alkylation

Caption: Mechanism of base-mediated N-alkylation of isoindolinone.

Protocol 2: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the N-alkylation of acidic compounds like isoindolinones, utilizing an alcohol as the alkylating agent in the presence of a phosphine and an azodicarboxylate. This reaction is particularly advantageous for its mild conditions and the ability to use a wide range of alcohols, including those that are not readily converted to halides.

Causality Behind Experimental Choices

-

Reagents: The classic Mitsunobu conditions employ triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The driving force of the reaction is the formation of the highly stable triphenylphosphine oxide and the reduced dialkyl hydrazinedicarboxylate[3].

-

Nucleophile Acidity: The Mitsunobu reaction generally requires the N-H proton of the nucleophile to have a pKa of less than 15, which is typically the case for isoindolinones. This acidity is necessary for the protonation of the intermediate betaine, which is a key step in the catalytic cycle[4].

-

Stereochemistry: A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon center, proceeding through an SN2 pathway. This is a crucial consideration when using chiral secondary alcohols[3].

-

Order of Addition: The order of reagent addition is important for optimal results. Typically, the isoindolinone, alcohol, and triphenylphosphine are dissolved in a suitable solvent before the dropwise addition of the azodicarboxylate at a reduced temperature[4].

Detailed Experimental Protocol

Materials:

-

Isoindolinone (1.0 equiv)

-

Alcohol (1.0-1.2 equiv)

-

Triphenylphosphine (PPh₃, 1.2-1.5 equiv)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2-1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the isoindolinone (1.0 equiv), the alcohol (1.0-1.2 equiv), and triphenylphosphine (1.2-1.5 equiv).

-

Add anhydrous THF or DCM to dissolve the reactants.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DEAD or DIAD (1.2-1.5 equiv) dropwise to the stirred solution. An exothermic reaction is often observed.

-

Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude residue can be purified by column chromatography on silica gel to separate the product from triphenylphosphine oxide and the reduced azodicarboxylate.

Troubleshooting

-

Byproduct Formation: A common challenge in Mitsunobu reactions is the removal of the triphenylphosphine oxide and dialkyl hydrazinedicarboxylate byproducts. Using polymer-supported triphenylphosphine can simplify purification by filtration.

-

Low Yield with Hindered Alcohols: Sterically hindered alcohols may react sluggishly. In such cases, longer reaction times or elevated temperatures may be necessary.

Mechanism of the Mitsunobu Reaction for N-Alkylation

Caption: Simplified mechanism of the Mitsunobu reaction for isoindolinone N-alkylation.

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and efficient method for the formation of C-N bonds, particularly for the synthesis of N-aryl and N-heteroaryl isoindolinones. This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and generally proceeds with high yields under relatively mild conditions.

Causality Behind Experimental Choices

-

Catalyst System: The choice of palladium precursor and phosphine ligand is crucial for the success of the reaction. Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. A wide variety of phosphine ligands have been developed, with bulky, electron-rich ligands such as XPhos, SPhos, and RuPhos often providing excellent results for the coupling of amides[5]. The ligand plays a key role in facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle[6].

-

Base: A strong, non-nucleophilic base is required to deprotonate the isoindolinone and to facilitate the regeneration of the active palladium catalyst. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃)[5].

-

Solvent: Anhydrous, non-polar, aprotic solvents such as toluene, dioxane, or THF are typically used. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.

-

Aryl Halide: The reactivity of the aryl halide follows the general trend: I > Br > Cl. Aryl iodides and bromides are the most common coupling partners. The coupling of aryl chlorides often requires more specialized ligand systems.

Detailed Experimental Protocol

Materials:

-

Isoindolinone (1.0 equiv)

-

Aryl halide (1.0-1.2 equiv)

-

Palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%)

-

Phosphine ligand (e.g., XPhos, 2-10 mol%)

-

Base (e.g., NaOtBu, 1.5-2.0 equiv)

-

Anhydrous toluene or dioxane

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried Schlenk tube or vial under an inert atmosphere, add the palladium precursor (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.0 equiv).

-

Add the isoindolinone (1.0 equiv) and the aryl halide (1.0-1.2 equiv).

-

Add anhydrous toluene or dioxane via syringe.

-

Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Troubleshooting

-

Low Yield or No Reaction: The catalyst system may not be optimal for the specific substrates. Screening different palladium precursors, ligands, and bases is often necessary. Ensure that all reagents and solvents are scrupulously dry and that the reaction is performed under a strict inert atmosphere.

-

Dehalogenation of the Aryl Halide: This side reaction can occur, particularly with electron-rich aryl halides. Using a less reactive base or a different ligand system can sometimes mitigate this issue.

Mechanism of Buchwald-Hartwig Amination

Caption: Catalytic cycle of the Buchwald-Hartwig amination for N-arylation of isoindolinone.

Alternative Method: Reductive Amination

Reductive amination provides an alternative route to N-substituted isoindolinones, starting from 2-formylbenzoic acid and a primary amine. This one-pot procedure involves the initial formation of an imine, which then undergoes intramolecular cyclization and reduction to afford the final product.

Brief Protocol Overview

A mixture of 2-formylbenzoic acid and a primary amine is treated with a reducing agent. Various reducing agents can be employed, and the reaction can be catalyzed by acids or metals. For instance, platinum nanowires under a hydrogen atmosphere have been shown to be effective for the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde with amines to yield N-substituted isoindolinones[7]. Microwave-assisted reductive amination has also been reported as an efficient method[8].

Comparative Analysis of N-Alkylation Protocols

| Method | Alkylating Agent | Key Reagents | Typical Yields | Advantages | Disadvantages |

| Classical Alkylation | Alkyl Halides | Strong Base (e.g., NaH) or Mild Base (e.g., K₂CO₃) | 70-95%[9] | Cost-effective, simple procedure for many substrates. | Requires stoichiometric base, can have limited functional group tolerance, potential for O-alkylation. |

| Mitsunobu Reaction | Alcohols | PPh₃, DEAD/DIAD | 60-90% | Mild conditions, broad alcohol scope, stereochemical inversion of alcohols. | Stoichiometric byproducts can complicate purification, requires acidic N-H proton. |

| Buchwald-Hartwig Amination | Aryl/Heteroaryl Halides | Pd Catalyst, Phosphine Ligand, Strong Base | 75-95% | Excellent for N-arylation, high functional group tolerance, broad substrate scope. | Expensive catalysts and ligands, requires inert atmosphere, potential for side reactions. |

| Reductive Amination | Aldehydes/Ketones | Reducing Agent (e.g., H₂, Pt catalyst) | 60-90% | One-pot procedure from readily available starting materials. | May require specialized equipment (e.g., hydrogenator), substrate scope can be limited. |

Conclusion

The N-alkylation of isoindolinones is a fundamental transformation in medicinal chemistry and drug discovery. The choice of the most appropriate synthetic protocol depends on a careful consideration of the specific alkyl or aryl group to be introduced, the overall functionality of the starting material, and the desired scale of the reaction. The classical base-mediated approach remains a robust and cost-effective method for many applications. The Mitsunobu reaction offers a mild and versatile alternative, particularly when utilizing alcohols as the alkylating agents. For the synthesis of N-aryl and N-heteroaryl derivatives, the Buchwald-Hartwig amination stands out as a powerful and highly efficient catalytic method. By understanding the principles and practical considerations of each of these protocols, researchers can confidently select and optimize the ideal conditions for the synthesis of their target N-alkylated isoindolinone derivatives.

References

-

Organic-Synthesis.com. Mitsunobu reaction. [Link]

-

Request PDF. (n.d.). Microwave‐Assisted Reductive Amination of 2‐Carboxybenzaldehydes with Amines for the Synthesis of N‐Substituted Isoindolin‐1‐one. [Link]

- Shi, L., Hu, L., Wang, J., Cao, X., & Gu, H. (2012). Various N-substituted isoindolinones can be synthesized in excellent yields through the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde with amines in the presence of ultrathin Pt nanowires as catalysts under 1 bar of hydrogen. Organic Letters, 14(7), 1876-1879.

-

Organic Chemistry Portal. (2021). Synthesis of isoindolinones. [Link]

-

MDPI. (1999). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. [Link]

-

Wikipedia. (n.d.). Ullmann condensation. [Link]

-

Beilstein Journals. (2015). Bifunctional phase-transfer catalysis in the asymmetric synthesis of biologically active isoindolinones. [Link]

-

RSC Publishing. (n.d.). Pd-Catalyzed C(sp2)–H olefination: synthesis of N-alkylated isoindolinone scaffolds from aryl amides of amino acid esters. [Link]

-

Beilstein Journals. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. [Link]

-

Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?. [Link]

-

Master Organic Chemistry. (2019). Mitsunobu Reaction. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. reddit.com [reddit.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Isoindolinone synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Cellular Profiling and Functional Assessment of 2-(3-Aminopropyl)isoindolin-1-one

Executive Summary

This guide details the experimental protocols for utilizing 2-(3-Aminopropyl)isoindolin-1-one (N-(3-aminopropyl)phthalimidine) in cell culture. This compound represents a privileged scaffold in medicinal chemistry, serving two primary roles:

-

Pharmacophore: A structural mimic of the nicotinamide moiety, making it a key fragment for Poly(ADP-ribose) polymerase (PARP) inhibitor development.[1][2]

-

Chemical Building Block: A versatile linker-scaffold with a reactive primary amine, widely used in the synthesis of PROTACs and GPCR ligands.

Critical Advisory: As a lipophilic weak base, this compound exhibits significant lysosomotropism .[3] Researchers must distinguish between specific target engagement (e.g., PARP inhibition) and non-specific lysosomal accumulation. This guide provides the necessary controls to validate bioactivity.

Chemical Properties & Handling

| Property | Specification |

| IUPAC Name | 2-(3-aminopropyl)-2,3-dihydro-1H-isoindol-1-one |

| Molecular Formula | C₁₁H₁₄N₂O |

| Molecular Weight | 190.24 g/mol |

| pKa (Calculated) | ~10.2 (Primary Amine), ~-1.5 (Lactam) |

| Solubility | DMSO (>50 mM), Ethanol (>20 mM), Water (Low, unless protonated) |

| Storage | -20°C, desiccated. Protect from air (amine oxidation risk). |

Preparation Protocol:

-

Stock Solution (100 mM): Dissolve 19.0 mg in 1 mL of anhydrous DMSO. Vortex for 30 seconds.

-

Aliquot & Store: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C.

-

Working Solution: Dilute 1:1000 in culture medium immediately before use to achieve a 100 µM working concentration. Ensure the final DMSO concentration is <0.5%.

Core Protocol 1: Assessment of Lysosomotropism

Rationale: Compounds containing a lipophilic ring (isoindolinone) and a basic amine (propylamine) often accumulate in acidic organelles (lysosomes) via pH partitioning . This "ion trapping" can reach concentrations 100-1000x higher than the cytosol, leading to lysosomal swelling (vacuolization) and potential false positives in cytotoxicity assays.

Experimental Workflow

Objective: Determine if cellular uptake is driven by specific transport or passive lysosomal trapping.

Materials:

-

HeLa or U2OS cells.

-

LysoTracker™ Red DND-99 (Acidotropic probe).

-

Bafilomycin A1 (V-ATPase inhibitor; dissipates lysosomal pH gradient).

-

Test Compound: 2-(3-Aminopropyl)isoindolin-1-one (10 µM).

Step-by-Step Procedure:

-

Seeding: Plate cells in a black-walled, clear-bottom 96-well plate (5,000 cells/well) and incubate overnight.

-

Pre-treatment (Control): Treat 3 wells with 100 nM Bafilomycin A1 for 30 minutes. Note: This raises lysosomal pH, preventing trapping.

-

Compound Treatment: Add the test compound (10 µM) to both Bafilomycin-treated and untreated wells. Incubate for 2 hours at 37°C.

-

Labeling: Add LysoTracker Red (50 nM final) for the last 30 minutes of incubation.

-

Imaging/Readout: Wash cells 2x with PBS. Image using fluorescence microscopy (Ex/Em: 577/590 nm) or read on a plate reader.

-

Result Interpretation: If the test compound competes with LysoTracker (reducing signal) or causes massive vacuolization that is blocked by Bafilomycin, it is lysosomotropic.

-

Mechanism of Action: Lysosomal Trapping

Figure 1: Mechanism of ion trapping for lipophilic amines. The neutral form permeates the membrane, becomes protonated in the acidic lysosome, and is unable to diffuse back out.

Core Protocol 2: PARP Inhibition Screening

Rationale: The isoindolin-1-one core mimics the nicotinamide pocket of NAD+, the substrate for PARP enzymes.[1][2] This assay tests if the 3-aminopropyl tail interferes with or enhances binding.

Assay Type: Cell-free ELISA or Chemiluminescent PARP Assay. Controls:

-

Positive Control: Olaparib (1 µM).

-

Negative Control: DMSO only.

Step-by-Step Methodology:

-

Coat Plate: Coat 96-well strip plates with histone mixture (substrate) overnight at 4°C.

-

Reaction Mix: Prepare PARP-1 enzyme buffer containing activated DNA and NAD+/Biotinylated-NAD+.

-

Inhibitor Addition: Add 2-(3-Aminopropyl)isoindolin-1-one at a dose range (0.1 nM – 100 µM).

-

Initiation: Add PARP enzyme (0.5 units/well) to initiate the reaction. Incubate for 60 min at room temperature.

-

Detection: Wash plate. Add Streptavidin-HRP. Incubate 30 min.

-

Readout: Add chemiluminescent substrate and read luminescence.

-

Analysis: Plot Log[Concentration] vs. % Inhibition to determine IC50.

Core Protocol 3: Bioconjugation (Linker Utility)

Rationale: The primary amine (-NH2) allows this molecule to be conjugated to NHS-ester activated fluorophores or proteins, converting it into a probe.

Protocol:

-